(2R,5R)-Pyrrolidine-2,5-dicarboxylic acid
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Overview
Description
(2R,5R)-Pyrrolidine-2,5-dicarboxylic acid is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of two carboxylic acid groups at the 2 and 5 positions of the pyrrolidine ring, and it exhibits chirality due to the stereocenters at these positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,5R)-Pyrrolidine-2,5-dicarboxylic acid can be achieved through various methods. One notable method involves the stereospecific intramolecular Diels-Alder reaction of the acylnitroso derivative of N-sorbyl-L-proline . This reaction is facilitated by the use of L-proline as a chiral auxiliary, which directs both the stereochemistry and regiochemistry of the cycloaddition .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: (2R,5R)-Pyrrolidine-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives of pyrrolidine.
Scientific Research Applications
(2R,5R)-Pyrrolidine-2,5-dicarboxylic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential role in biological systems and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2R,5R)-Pyrrolidine-2,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
(2S,5S)-Pyrrolidine-2,5-dicarboxylic acid: This is the enantiomer of (2R,5R)-Pyrrolidine-2,5-dicarboxylic acid and has similar chemical properties but different biological activities.
Proline derivatives: Compounds such as N-methyl-L-proline and L-hydroxyproline share structural similarities with this compound.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomers and other proline derivatives.
Properties
IUPAC Name |
(2R,5R)-pyrrolidine-2,5-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-2-4(7-3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXSPYPKBXRBNP-QWWZWVQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N[C@H]1C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437423 |
Source
|
Record name | (2R,5R)-Pyrrolidine-2,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93713-35-0 |
Source
|
Record name | (2R,5R)-Pyrrolidine-2,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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